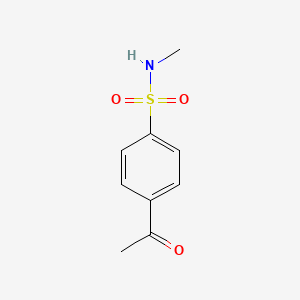

4-acetyl-N-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)14(12,13)10-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYNQWDHBPWEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366407 | |

| Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68793-19-1 | |

| Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-acetyl-N-methylbenzenesulfonamide is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would appear as two sets of doublets in the downfield region, typically between 7.5 and 8.5 ppm. The protons on the acetyl group's methyl would present as a singlet at approximately 2.6 ppm, while the N-methyl protons would also appear as a singlet, but further upfield, around 2.5 to 3.0 ppm. The proton on the sulfonamide nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be variable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.1 - 8.3 | Doublet | 2H, Aromatic protons ortho to acetyl group |

| ~7.8 - 8.0 | Doublet | 2H, Aromatic protons ortho to sulfonamide group |

| ~5.0 - 6.0 | Broad Singlet | 1H, -SO₂NH- |

| ~2.6 | Singlet | 3H, -COCH₃ |

| ~2.5 - 3.0 | Singlet | 3H, -NHCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of seven distinct carbon signals are expected. The carbonyl carbon of the acetyl group would be the most downfield signal, typically appearing around 197 ppm. The aromatic carbons would resonate in the 120-150 ppm region. The methyl carbon of the acetyl group would be found at approximately 27 ppm, and the N-methyl carbon would appear at a similar value, around 30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~197 | Carbonyl carbon (-C=O) |

| ~145 | Aromatic carbon attached to -SO₂N- |

| ~140 | Aromatic carbon attached to -COCH₃ |

| ~129 | Aromatic CH carbons |

| ~128 | Aromatic CH carbons |

| ~30 | N-methyl carbon (-NHCH₃) |

| ~27 | Acetyl methyl carbon (-COCH₃) |

Advanced 2D NMR Techniques for Connectivity Assignments

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands for different functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. A strong, sharp peak for the carbonyl (C=O) stretch of the acetyl group is expected around 1680-1700 cm⁻¹. The sulfonamide group would be identified by its asymmetric and symmetric S=O stretching vibrations, typically appearing near 1330 cm⁻¹ and 1150 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would be observed as a band in the region of 3200-3300 cm⁻¹. Aromatic C-H stretching would be seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200-3300 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| >3000 | C-H Stretch | Aromatic |

| ~1680-1700 | C=O Stretch | Acetyl (-COCH₃) |

| ~1400-1600 | C=C Stretch | Aromatic Ring |

| ~1330 | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH-) |

| ~1150 | Symmetric S=O Stretch | Sulfonamide (-SO₂NH-) |

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₉H₁₁NO₃S), the molecular weight is 213.26 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 213.

Key fragmentation patterns would likely involve the loss of the methyl group from the acetyl moiety (m/z 198), or the entire acetyl group (m/z 170). Cleavage of the S-N bond could lead to fragments corresponding to the 4-acetylbenzenesulfonyl cation (m/z 183) and the methylamino radical. Further fragmentation of the benzenesulfonyl portion could also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.govbioanalysis-zone.comresearchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an 'exact mass' which can be used to confidently identify a compound and deduce its chemical formula. bioanalysis-zone.com This technique is invaluable in pharmaceutical development for applications such as drug discovery, product characterization, and metabolism studies. nih.gov

The capabilities of HRMS allow for the capture of previously unattainable data. High mass accuracy leads to confident analyte identification, while high ion selectivity increases the sensitivity and detectability of analytes, even in complex mixtures. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, confirming its elemental composition of C₉H₁₁NO₃S. This precise mass data is critical for distinguishing it from other isobaric compounds and for confirming the success of its synthesis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In the context of this compound, ESI-MS would typically involve dissolving the compound in a suitable solvent and introducing it into the ESI source. The resulting mass spectrum would likely show the protonated molecule [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺. nih.gov Tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest and subjecting it to fragmentation, providing valuable structural information. nih.govnih.gov For sulfonamides, characteristic fragmentation patterns can be observed, which helps in the structural confirmation of the molecule. uniroma1.it

X-ray Crystallography and Solid-State Structural Analysis

Crystal Structure Determination

While a specific crystal structure for this compound was not found in the provided search results, analysis of closely related structures provides valuable insights. For instance, in the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the molecule crystallizes in the monoclinic system with the space group P2₁/c. nih.govcardiff.ac.uk Similarly, the crystal structure of 4-methyl-N-(4-methylbenzoyl)benzenesulfonamide reveals a twisted conformation at the sulfur atom. nih.gov These examples highlight the type of detailed structural information that can be obtained for this compound through X-ray crystallography.

Table 1: Crystallographic Data for a Related Sulfonamide Compound

| Parameter | Value |

|---|---|

| Compound Name | N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide |

| Chemical Formula | C₁₃H₁₃N₃O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This table presents data for a structurally related compound to illustrate the type of information obtained from X-ray crystallography. nih.govcardiff.ac.uk

Analysis of Intramolecular Hydrogen Bonding and Conformation

For example, in N-acetyl-4-(benzenesulfonamido)benzenesulfonamide, an intramolecular C-H···O interaction results in the formation of a six-membered ring. nih.gov Density Functional Theory (DFT) studies on ortho-substituted benzenesulfonic acids have shown that intramolecular hydrogen bonds can significantly stabilize certain conformers. mdpi.com In the case of this compound, the potential for intramolecular hydrogen bonding between the N-H of the sulfonamide and the acetyl group's carbonyl oxygen would be a key feature to investigate, as it would dictate the molecule's preferred conformation.

Investigation of Intermolecular Interactions (e.g., C-H···π, N-H···O hydrogen bonds)

Intermolecular interactions are the forces that hold molecules together in the crystal lattice. gatech.edu These interactions, which include classical hydrogen bonds (like N-H···O) and weaker interactions (like C-H···O and C-H···π), are crucial for the stability of the crystal structure. nih.govresearchgate.net

Table 2: Examples of Intermolecular Interactions in Sulfonamide Crystals

| Interaction Type | Donor | Acceptor | Compound Example |

|---|---|---|---|

| N-H···O | N-H | O=S | 4-Methyl-N-propylbenzenesulfonamide nih.gov |

| N-H···O | N-H | O=C | 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide nih.gov |

| C-H···π | C-H | π-system of benzene ring | N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide researchgate.net |

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.govamrita.edu The Hirshfeld surface is generated based on the electron distribution of the molecule, and it allows for the mapping of different types of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide |

| 4-methyl-N-(4-methylbenzoyl)benzenesulfonamide |

| N-acetyl-4-(benzenesulfonamido)benzenesulfonamide |

| 4-Methyl-N-propylbenzenesulfonamide |

| N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide |

| N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of molecular geometry and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For sulfonamide derivatives, DFT studies are typically employed to determine the optimized molecular geometry, vibrational frequencies (IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

In studies of similar sulfonamide-Schiff base derivatives, the B3LYP functional combined with the 6-311G+(d,p) basis set has been effectively used for molecular structure optimization. nih.gov Such calculations provide precise bond lengths, bond angles, and torsion angles, which define the three-dimensional shape of the molecule. For instance, calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide have been used to determine its electronic spectrum and the energies of its frontier molecular orbitals. bsu.by The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Theoretical calculations also allow for the prediction of spectroscopic data. For example, theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. nih.gov Similarly, predicted IR spectra can help in the assignment of vibrational modes, such as the characteristic symmetric and asymmetric stretching vibrations of the sulfonyl (SO2) group. nih.gov

Conformational Analysis and Energy Landscapes

The biological function of a molecule is often dictated by its three-dimensional conformation. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their corresponding energies. For flexible molecules like 4-acetyl-N-methylbenzenesulfonamide, which has several rotatable bonds, identifying the most stable conformer (the one with the lowest energy) is crucial.

The energy landscape of a molecule is a potential energy surface that maps the energy of the molecule as a function of its geometry. By exploring this landscape, computational chemists can identify various low-energy conformers and the energy barriers between them. This is often achieved by systematically rotating key torsion angles and calculating the energy at each step.

Studies on structurally related sulfonamides provide insight into the likely conformational preferences of this compound. For example, in N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the molecule exhibits a specific torsion angle of 79.0(2)° for the C-N-S-C bond and a dihedral angle of 63.07(7)° between the phenyl and pyrimidine (B1678525) rings. cardiff.ac.uk Similarly, analysis of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives reveals a twisted conformation of the sulfonamide group relative to the acetophenone (B1666503) framework, with C-N-S-C torsion angles around -53° to -61°. mdpi.com This deviation from planarity is a common feature in benzenesulfonamide (B165840) derivatives and influences how the molecules pack in a crystal lattice and interact with biological targets. mdpi.com The presence of intramolecular hydrogen bonds, for example between a carbonyl oxygen and an N-H group, can further stabilize certain conformations. mdpi.com

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

Ligand Binding Affinity Predictions

Molecular docking simulations calculate a scoring function to estimate the binding affinity, often expressed as the Gibbs free energy of binding (ΔGbind) in kcal/mol. A more negative score generally indicates a more stable protein-ligand complex and higher binding affinity.

For sulfonamide derivatives, docking studies have been used to predict their inhibitory potential against various enzymes. In studies of 4-(benzylideneamino)- and 4-(benzylamino)-benzenesulfonamide derivatives as acetylcholinesterase (AChE) inhibitors, docking was used to determine the binding affinities, with the most promising compounds showing the lowest Gibbs free binding energies. researchgate.net The accuracy of these predictions is often validated by comparing the calculated binding poses with those of known inhibitors or co-crystallized ligands.

Elucidation of Binding Modes and Key Interactions

Beyond predicting affinity, molecular docking reveals the specific interactions that stabilize the ligand in the protein's binding site. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

π-π stacking: Interactions between aromatic rings.

π-cation interactions: Occur between an aromatic ring and a cation.

Salt bridges: Electrostatic interactions between charged groups.

In a study of 4-phthalimidobenzenesulfonamide derivatives, molecular docking into the active site of AChE showed that the most active compound could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov This detailed understanding of the binding mode is essential for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. laurinpublishers.com Furthermore, molecular dynamics (MD) simulations can be used to supplement docking studies by providing insights into the dynamic stability of the predicted protein-ligand complex over time, revealing how the interactions evolve in a simulated physiological environment. researchgate.net

Prediction of Biological Activity Profiles (e.g., PASS Software)

Computational tools can also be used to predict the likely biological activities of a compound based solely on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) software is one such tool. It compares the structure of a query molecule to a large database of known bioactive compounds and predicts a spectrum of potential biological activities.

The output from PASS is a list of biological activities with two associated probabilities:

Pa (Probability to be active): The probability that the compound exhibits the given activity.

Pi (Probability to be inactive): The probability that the compound is inactive for that activity.

A high Pa value suggests a high likelihood of finding that activity in experimental testing. This approach is valuable for identifying new potential therapeutic applications for existing compounds or for prioritizing newly synthesized compounds for specific biological screening. While specific PASS prediction data for this compound is not publicly available, the methodology provides a powerful in silico screening tool in modern drug discovery.

Theoretical Prediction of Pharmacokinetic and Pharmacodynamic Parameters (Non-Clinical Focus)

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The ADME profile of a compound is a critical determinant of its potential as a therapeutic agent. In silico tools utilize a molecule's structural information to predict key physicochemical and pharmacokinetic parameters. These predictions are based on large datasets of experimentally determined properties and sophisticated algorithms that model the complex interactions between a molecule and biological systems.

For this compound, a summary of theoretically predicted ADME parameters is presented below. These values are derived from computational models and provide a preliminary assessment of the compound's pharmacokinetic characteristics.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 213.25 g/mol | Within the range for good oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 1.35 | Indicates moderate lipophilicity. |

| Water Solubility (LogS) | -2.5 | Suggests moderate solubility in aqueous media. |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Adheres to the criteria for a drug-like molecule. |

| Bioavailability Score | 0.55 | Indicates a good probability of having decent oral bioavailability. |

Data generated using in silico prediction tools.

Blood-Brain Barrier (BBB) Permeability Prediction

The ability of a compound to cross the blood-brain barrier is a crucial factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.

Computational models for BBB permeability prediction analyze various molecular descriptors, such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors, to estimate a compound's ability to penetrate the CNS. These models are often trained on datasets of compounds with experimentally determined BBB permeability.

For this compound, in silico predictions can provide an early indication of its potential to act on CNS targets.

Table 2: Predicted Blood-Brain Barrier Permeability of this compound

| Parameter | Predicted Value/Status | Interpretation |

|---|---|---|

| BBB Permeability | Yes | The compound is predicted to be capable of crossing the blood-brain barrier. |

| LogBB | -0.15 | Indicates a moderate distribution into the brain relative to the blood. |

| Polar Surface Area (PSA) | 68.9 Ų | Within the range often associated with good BBB penetration. |

Data generated using in silico prediction tools.

The prediction that this compound can cross the blood-brain barrier, supported by a favorable LogBB value and polar surface area, suggests that this compound may be able to reach therapeutic concentrations in the brain. This is a significant finding for any potential development of this molecule for neurological or psychiatric indications. It is important to note that while these computational predictions are valuable for initial screening, they require experimental validation to confirm the actual pharmacokinetic and pharmacodynamic behavior of the compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the 4-Acetyl Moiety on Molecular Interactions

The 4-acetyl group, a key functional group in 4-acetyl-N-methylbenzenesulfonamide, significantly influences its molecular interactions. The acetyl group consists of a methyl group single-bonded to a carbonyl group. This feature allows it to participate in various non-covalent interactions, which are crucial for the biological activity of many organic molecules.

Furthermore, the acetyl group can modulate a molecule's polarity. By masking a more polar group, such as a hydroxyl group, acetylation can decrease polarity, potentially affecting its solubility and ability to cross biological membranes. The acetyl group's ability to act as a hydrogen bond acceptor via its carbonyl oxygen is a critical factor in its interaction with biological targets. In studies of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, the ortho-(sulfonamido)acetyl group was designed to facilitate intramolecular hydrogen bonding between the carbonyl oxygen and the sulfonamide NH group, leading to conformational restriction. mdpi.com

Role of N-Methylation in Modulating Molecular Properties and Interactions

N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, plays a pivotal role in modulating the molecular properties and interactions of benzenesulfonamide (B165840) derivatives. This seemingly simple structural modification can lead to significant changes in a compound's pharmacokinetic and pharmacodynamic profile.

From a pharmacokinetic perspective, N-methylation can improve a compound's metabolic stability. researchgate.net In a study on bicyclic 2-pyridone based Chlamydia trachomatis inhibitors, the introduction of a methyl sulfonamide substituent was shown to enhance pharmacokinetic properties important for oral administration. nih.govrsc.org Specifically, a C8-methyl sulfonamide analogue demonstrated an apparent bioavailability of 41%, a significant improvement compared to analogues with other substituents which had negligible oral uptake. nih.govrsc.org This suggests that N-methylation can protect the sulfonamide nitrogen from metabolic reactions, potentially leading to a longer duration of action.

Influence of Substituents on Benzenesulfonamide Core Activity

The activity of compounds based on the benzenesulfonamide core is highly dependent on the nature and position of substituents on the benzene (B151609) ring. mdpi.com These substituents can influence the electronic properties of the ring and provide additional points of interaction with biological targets.

The primary sulfonamide group is a crucial feature for the biological activity of many benzenesulfonamides, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govrsc.org However, modifications to the benzene ring can fine-tune this activity. Structure-activity relationship (SAR) studies on various benzenesulfonamide derivatives have provided valuable insights:

Electron-donating vs. Electron-withdrawing Groups: In a series of benzenesulfonamide derivatives designed as carbonic anhydrase IX inhibitors, it was found that the incorporation of electron-donating groups (e.g., 4-OCH3 or 4-N(CH3)2) was generally more beneficial for inhibitory activity than electron-withdrawing groups (e.g., 4-Cl or 4-COOH). rsc.org

Substitution Pattern: Di- and poly-substitution on the benzene ring were often found to be more advantageous for activity against certain targets compared to monosubstitution. rsc.org

Positional Isomers: The position of the substituent on the benzene ring is critical. For instance, in a study of 1,4-bis(arylsulfonamido)benzene derivatives, the introduction of substituents at the C-2 position of the benzene core was explored to improve inhibitory potency against the Keap1-Nrf2 protein-protein interaction. nih.gov

The following table summarizes the effects of different substituents on the activity of benzenesulfonamide derivatives based on findings from various studies.

| Substituent | Position | Effect on Activity | Target/Assay | Reference |

| 4-OCH3 | 4 | Beneficial | Carbonic Anhydrase IX Inhibition | rsc.org |

| 4-N(CH3)2 | 4 | Beneficial | Carbonic Anhydrase IX Inhibition | rsc.org |

| 4-Cl | 4 | Detrimental | Carbonic Anhydrase IX Inhibition | rsc.org |

| 4-COOH | 4 | Detrimental | Carbonic Anhydrase IX Inhibition | rsc.org |

| Methyl | - | 2-fold improvement | Keap1-Nrf2 PPI Inhibition | nih.gov |

| 2,4,6-trimethylphenyl | - | Unfavorable impact | Keap1-Nrf2 PPI Inhibition | nih.gov |

Rational Design Strategies for Enhanced Biological and Chemical Functionality

The rational design of benzenesulfonamide derivatives, including those related to this compound, leverages the understanding of SAR to create compounds with enhanced biological and chemical properties. nih.gov Several strategies are employed to achieve this:

The Tail Approach: This technique involves attaching various molecular moieties (tails) to the aromatic or heterocyclic scaffolds of sulfonamides. nih.gov This strategy aims to optimize interactions with specific regions of the target protein, thereby enhancing potency and selectivity. For example, designing molecules with tails that can interact with residues in either the hydrophobic or hydrophilic rims of an enzyme's active site can lead to improved inhibitory effects. nih.gov

Bioisosteric Replacement: In this strategy, a functional group is replaced with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or pharmacokinetic profile. For instance, the sulfonamide moiety itself can act as a bioisostere of a carboxylic acid group. researchgate.net

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. Molecular docking studies are often used to predict the binding modes of designed compounds and to guide further optimization. mdpi.comrsc.org For example, docking studies of N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives into cholinesterase enzymes helped to elucidate the key interactions responsible for their inhibitory activity. mdpi.com

Introduction of Conformational Constraints: Incorporating structural features that restrict the conformational flexibility of a molecule can lead to increased affinity for the target and improved membrane permeability. As mentioned earlier, the introduction of an ortho-(sulfonamido)acetyl group was used to create an intramolecular hydrogen bond, thereby conformationally restricting the molecule. mdpi.com

These design strategies, informed by detailed SAR studies, are essential for the development of novel benzenesulfonamide-based compounds with tailored biological and chemical functionalities.

Reactivity and Mechanistic Insights into this compound

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the sulfonamide linkage, the aromatic ring, and the acetyl substituent. Understanding its reactivity profiles and the mechanisms governing its transformations is crucial for its application and environmental fate assessment.

Reactivity Profiles and Mechanistic Investigations

The formation of the N-acylsulfonamide moiety in compounds like 4-acetyl-N-methylbenzenesulfonamide typically proceeds through the acylation of a primary or secondary sulfonamide. The general mechanism is a nucleophilic acyl substitution. In this reaction, the nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.

A common synthetic route involves the reaction of a corresponding sulfonamide with an acylating agent like acetyl chloride. The reaction can be catalyzed by either acid or base.

Base-Catalyzed Mechanism: In the presence of a base (e.g., pyridine (B92270), triethylamine), the sulfonamide nitrogen is deprotonated, increasing its nucleophilicity. This enhanced nucleophile then attacks the carbonyl carbon of the acetyl chloride. The tetrahedral intermediate formed subsequently collapses, expelling the chloride ion as a leaving group to yield the N-acetylated product.

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the acylating agent is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the sulfonamide's nitrogen.

One specific reported synthesis for a related compound, N-acetyl-4-methyl-benzenesulfonamide, utilizes the reaction of Sodium N-chloro-p-toluenesulfonamide (Chloramine-T) with excess acetyl chloride in a mixture of water and methylene (B1212753) chloride. tandfonline.com This method yields the N-acetylated product in high yield, demonstrating an efficient pathway for the formation of this class of compounds. tandfonline.com The mechanism involves the nucleophilic attack of the sulfonamide nitrogen on the highly reactive acetyl chloride. tandfonline.com

The general scheme for the acylation of a sulfonamide is presented below: R-SO₂-NH₂ + CH₃COCl → R-SO₂-NH-COCH₃ + HCl

The acetyl group of this compound, being a ketone, is a site for various derivatization reactions, which are often employed for analytical purposes such as gas chromatography (GC). These reactions aim to increase the volatility and thermal stability of the analyte. nih.gov

Condensation Reactions: The acetyl group can undergo condensation reactions with various reagents. For example, it can react with hydroxylamine (B1172632) to form an oxime, or with hydrazine (B178648) derivatives to form hydrazones. A notable example is the reaction with triethylorthoformate and another carbonyl compound, like acetylacetone, in a condensation reaction to form more complex heterocyclic structures. rsc.org

Alkylation/Esterification: While the acetyl group itself is not directly alkylated, other parts of the molecule can be. However, reactions typical for ketones are more relevant. Esterification is a common derivatization method for carboxylic acids, often involving the condensation of a carboxyl group and a hydroxyl group. nih.gov

Silylation: This is a highly versatile derivatization technique where active hydrogens, such as those that could potentially exist in tautomeric forms of the acetyl group or on the sulfonamide nitrogen under certain conditions, are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov The mechanism is typically a nucleophilic substitution (SN2) where the nucleophile (e.g., the enolate form of the ketone) attacks the silicon atom of the silylating agent (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide), displacing a leaving group. nih.gov Silylation reduces polarity and hydrogen bonding, thereby increasing volatility for GC analysis. nih.gov

Acylation: This process introduces an acyl group into a molecule. nih.gov While the sulfonamide nitrogen is already acylated in this compound, further reactions at other sites are possible but less common for the acetyl group itself under standard derivatization conditions.

The reactivity of the acetyl group is central to the synthesis of various derivatives, enabling the modification of the molecule's properties for specific applications.

The transformation and degradation of this compound can occur through several pathways, primarily involving hydrolysis of the sulfonamide bond, reactions of the acetyl group, and photodegradation.

Hydrolysis: The sulfonamide bond (S-N) is susceptible to hydrolytic cleavage. This reaction can be catalyzed by acid or base, or even by metal oxides like ceria (CeO₂). nih.govrsc.org

Acid-catalyzed hydrolysis: Under acidic conditions, protonation of the nitrogen atom can facilitate the cleavage of the S-N bond. nih.gov

Base-catalyzed hydrolysis: In basic media, hydroxide (B78521) ions can act as nucleophiles, attacking the sulfonyl sulfur. rsc.org For some sulfonamides, the mechanism may proceed via an elimination pathway (E1cb) involving the ionization of the sulfonamide nitrogen. rsc.org Studies on various sulfonamides show that their hydrolytic stability can be pH-dependent, with many being relatively stable at neutral pH but degrading at more acidic or alkaline pH values. nih.gov The primary products of hydrolysis are the corresponding sulfonic acid (4-acetylbenzenesulfonic acid) and N-methylamine.

Photodegradation: Aromatic sulfonamides can be degraded by exposure to light, particularly UV radiation. tandfonline.com This process can occur via direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by photosensitizing agents like dissolved organic matter present in natural waters. tandfonline.comnih.gov The degradation generally follows pseudo-first-order kinetics. nih.gov The presence of oxidants such as hydrogen peroxide or persulfate can significantly enhance the rate of photodegradation. nih.goviwaponline.com The degradation mechanism involves the generation of reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which then attack the sulfonamide molecule. capes.gov.br

Transformations of the Acetyl Group and Benzene (B151609) Ring:

Oxidation: The acetyl group's methyl can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to a carboxylic acid group, yielding 4-(N-methylsulfamoyl)benzoic acid. pressbooks.pub

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol or fully reduced to an ethyl group using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation, respectively. libretexts.org

Ring Degradation: Under specific environmental conditions, such as in anaerobic microbial communities, the benzene ring itself can be degraded. Proposed initial activation mechanisms include methylation to a toluene (B28343) derivative, hydroxylation to a phenol, or carboxylation to a benzoate (B1203000) derivative. nih.gov

The interplay of these pathways determines the ultimate environmental fate and persistence of this compound.

Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light. rsc.org For a compound like this compound, stability studies would be conducted according to established guidelines, typically involving long-term, intermediate, and accelerated testing. nih.gov

The study would involve storing the substance in controlled environmental chambers and periodically analyzing samples for degradation. The analytical methods used must be validated and stability-indicating, meaning they can separate the intact substance from its degradation products. rsc.org

A "significant change" for a drug substance is defined as the failure to meet its specification. nih.gov Testing would cover physical, chemical, and microbiological attributes where applicable. rsc.org

Below is an interactive table summarizing typical conditions for stability studies as per international guidelines.

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Data derived from international stability testing guidelines. nih.govrsc.org |

For photostability testing, the substance would be exposed to a light source under controlled conditions to assess its sensitivity to light. The degradation pathways and products would be identified to understand the transformation process fully.

Non Clinical Biological and Biochemical Activity Studies in Vitro and Mechanistic Focus

Enzyme Inhibition Studies

The benzenesulfonamide (B165840) scaffold is a key feature in a variety of enzyme inhibitors. The following sections detail the inhibitory activities of derivatives closely related to 4-acetyl-N-methylbenzenesulfonamide against several key enzymes.

Derivatives of benzenesulfonamide have been synthesized and assessed for their ability to inhibit cholinesterases, which are critical enzymes in the nervous system. One area of focus has been on developing inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) as a potential therapeutic strategy. dntb.gov.uamdpi.com

In a study focusing on 4-phthalimidobenzenesulfonamide derivatives, which combine the sulfonamide and phthalimide (B116566) pharmacophores, researchers evaluated their inhibitory action against AChE from electric eels and BuChE from equine serum. nih.govnih.gov The results indicated that these compounds were generally more selective towards AChE. nih.govnih.gov For instance, one of the most potent compounds in the series demonstrated an IC₅₀ value of 1.35 µM against AChE, while the most effective inhibitor of BuChE in the same series had an IC₅₀ of 13.41 µM. nih.gov Molecular docking studies suggested that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected 4-Phthalimidobenzenesulfonamide Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| Derivative 7 | 1.35 ± 0.08 | - |

| Derivative 3 | - | 13.41 ± 0.62 |

Data sourced from a study on 4-phthalimidobenzenesulfonamide derivatives. nih.gov

Following a comprehensive review of available scientific literature, no studies were identified that investigated the inhibitory effects of this compound or its close derivatives on gluconate 2-dehydrogenase.

Lipoxygenases are enzymes involved in the inflammatory pathway. Research into new sulfonamides has explored their potential as anti-inflammatory agents through LOX inhibition. nih.gov A study involving the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which are structurally related to the target compound, tested their inhibitory potential against lipoxygenase. nih.gov While most of the synthesized compounds showed low inhibitory activity, two derivatives were identified as having notable activity. nih.gov

Table 2: Lipoxygenase Inhibitory Activity of Selected 4-Methylbenzenesulfonamide Derivatives

| Compound | IC₅₀ (mM) |

|---|---|

| N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 85.79 ± 0.48 |

| N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 89.32 ± 0.34 |

| Baicalein (Reference) | 22.41 ± 1.3 |

Data sourced from a study on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide derivatives. nih.gov

The sulfonamide group is a classic zinc-binding group, making sulfonamides a well-established class of carbonic anhydrase (CA) inhibitors. capes.gov.br These enzymes are involved in numerous physiological processes. Studies on benzenesulfonamide derivatives have demonstrated their inhibitory action against various CA isozymes. For example, a sulfamate (B1201201) derivative known as S4 acts as a high-affinity inhibitor of the tumor-associated isoforms CA IX and CA XII, with significantly less activity against the cytosolic isoforms CA I and CA II. rndsystems.com This selectivity is a key goal in the development of targeted therapies. rndsystems.com Generally, the susceptibility to inhibition by N-hydroxysulfonamides follows the pattern: hCA II > bCA IV >> hCA I. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of Compound S4

| Isozyme | Kᵢ (nM) |

|---|---|

| CA I | 5600 |

| CA II | 547 |

| CA IX | 7 |

| CA XII | 2 |

Data reflects the inhibitory constants (Ki) for a selective sulfamate inhibitor. rndsystems.com

Kinases are a large family of enzymes that play central roles in cell signaling and are major targets for drug development. While direct studies on this compound as a kinase inhibitor are not prominent in the literature, related heterocyclic compounds are under investigation. For instance, understanding the structural basis for inhibitor binding to MAP/microtubule affinity-regulating kinase 4 (MARK4), a target associated with several diseases, is crucial for designing new therapeutic agents. nih.gov Studies on acridone (B373769) derivatives have identified compounds that inhibit MARK4 in the micromolar range, demonstrating that targeting this kinase can hinder cancer cell proliferation and induce apoptosis. nih.gov These findings suggest the broader potential for designing inhibitors, including those based on a sulfonamide scaffold, against various kinases. nih.govnih.gov

In Vitro Antimicrobial Activity Assessment

The sulfonamide functional group is historically significant in the field of antimicrobials. Modern research continues to explore new sulfonamide derivatives for their antibacterial properties. In a study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, several compounds were screened against Gram-positive and Gram-negative bacterial strains. nih.gov The parent molecule of the series and one of its bromoethyl derivatives showed inhibitory potential against Bacillus subtilis. nih.gov

Table 4: Antimicrobial Activity of Selected 4-Methylbenzenesulfonamide Derivatives against B. subtilis

| Compound | IC₅₀ (µg/mL) |

|---|---|

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 8.41 ± 0.98 |

| N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 11.46 ± 0.90 |

| Ciprofloxacin (Reference) | 7.22 ± 0.67 |

Data sourced from a study on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide derivatives. nih.gov

In Vitro Antioxidant Activity Evaluation

The antioxidant potential of benzenesulfonamide derivatives, including structures related to this compound, has been a subject of scientific investigation. Various in vitro assays are employed to determine the capacity of these compounds to scavenge free radicals, which are implicated in oxidative stress-related cellular damage. Commonly utilized methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.com

The DPPH assay is a widely used spectrophotometric method to assess antioxidant activity. mdpi.com It relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to pale yellow, which can be quantified. mdpi.com The ABTS assay operates on a similar principle, where the pre-formed ABTS radical cation is reduced by antioxidants, leading to a decrease in its characteristic absorbance. nih.gov The results of these assays are often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to scavenge 50% of the free radicals. nih.gov A lower IC₅₀ value indicates a higher antioxidant potency. nih.gov

In a study evaluating a series of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, which share a core structural similarity with this compound, significant antioxidant activities were observed. mdpi.com Specifically, styryl derivatives demonstrated notable free radical scavenging properties in both DPPH and nitric oxide (NO) assays. mdpi.com For instance, two such derivatives, 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone and 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone, exhibited IC₅₀ values of 16.5 ± 0.31 µM and 13.9 ± 0.10 µM in the DPPH assay, respectively. mdpi.com In the NO free radical scavenging assay, the same compounds showed IC₅₀ values of 9.6 ± 0.45 µM and 11.9 ± 0.31 µM. mdpi.com These findings suggest that the inclusion of a styryl group on the 2-acetyl-4-(methylbenzene)sulfonamide scaffold contributes to their antioxidant capacity. mdpi.com

Another study on new benzenesulfonamide derivatives bearing a carboxamide functionality reported that one compound, in particular, exhibited antioxidant activity comparable to that of Vitamin C. nih.gov While the specific structures are different from this compound, this highlights the potential of the broader benzenesulfonamide class as antioxidants. nih.govresearchgate.net

The antioxidant activity of these compounds is often attributed to their chemical structure, particularly the presence of groups that can readily donate a hydrogen atom to stabilize free radicals. mdpi.com For example, the design of some antioxidant benzenesulfonamides has been inspired by natural antioxidants like resveratrol, incorporating features intended to enhance their pharmacological activity through specific intramolecular interactions. mdpi.com

Table 1: In Vitro Antioxidant Activity of Selected Benzenesulfonamide Derivatives

| Compound | DPPH Assay IC₅₀ (µM) | NO Assay IC₅₀ (µM) |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 16.5 ± 0.31 | 9.6 ± 0.45 |

| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 13.9 ± 0.10 | 11.9 ± 0.31 |

Role as Biochemical Probes in Cellular and Enzymatic Assays

Molecular probes are essential tools in biochemical and cellular research, enabling the detection and visualization of specific molecules and enzymatic activities within biological systems. thno.org Benzenesulfonamide derivatives have been explored for their potential as scaffolds for such probes, particularly in the context of enzyme inhibition studies. nih.gov

The design of these probes often involves linking the benzenesulfonamide core to a reporter molecule or a reactive group that can interact with a specific enzyme. thno.org For instance, in the study of enzyme inhibitors, these compounds can be used to investigate the binding modes and structure-activity relationships of potential drug candidates. nih.gov

One area of interest is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. mdpi.com Derivatives of N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide have been evaluated for their anticholinesterase activity. mdpi.com Molecular docking studies, a computational technique used to predict the binding orientation of a ligand to a protein, have been employed to understand the interactions between these sulfonamide derivatives and the active site of the enzyme. mdpi.com

Furthermore, some sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov In these studies, the sulfonamide compounds are used as probes to assess enzyme activity by measuring the inhibition of the esterase activity of CAs. nih.gov The inhibitory effects are often quantified by determining the inhibition constants (Kᵢ), which provide a measure of the inhibitor's potency. nih.gov

The versatility of the benzenesulfonamide structure allows for chemical modifications to develop probes with specific properties. For example, the acetyl group in derivatives like N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide can serve as a scaffold for creating more complex molecules with enhanced biological properties. mdpi.com This adaptability makes them valuable as biochemical probes for exploring enzyme function and for the early stages of drug discovery. thno.org

Applications As Synthetic Intermediates and Precursors for Advanced Materials

Use in the Synthesis of Heterocyclic Compounds

The structural framework of 4-acetyl-N-methylbenzenesulfonamide is a valuable starting point for the construction of various heterocyclic systems, which are core components in many functional materials and biologically active compounds. Research has particularly demonstrated the utility of the acetyl group in reactions that form new rings.

A notable application is in the synthesis of pyridine (B92270) derivatives. A close analog, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, participates in a one-pot, multicomponent reaction to form a library of pyridines bearing a sulfonamide group. nih.gov In this process, the acetyl group of the benzenesulfonamide (B165840) derivative reacts with an aryl aldehyde, malononitrile, and ammonium (B1175870) acetate. nih.gov The reaction proceeds through the formation of an enamine intermediate from the acetylsulfonamide, which then combines with a Knoevenagel adduct formed from the aldehyde and malononitrile, ultimately leading to the cyclized pyridine product. nih.gov This synthetic strategy highlights how the acetyl group acts as a key functional handle for constructing the pyridine ring.

The following table summarizes the synthesis of various pyridine derivatives from N-(4-acetylphenyl)-4-methylbenzenesulfonamide, demonstrating the versatility of this building block.

Table 1: Synthesis of Pyridine Derivatives Using a 4-acetylbenzenesulfonamide (B123734) Precursor

This table is interactive. Click on the headers to sort.

| Entry | Aryl Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | N-(4-(6-amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 92 |

| 2 | 4-Methylbenzaldehyde | N-(4-(6-amino-5-cyano-4-(p-tolyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 90 |

| 3 | 4-Chlorobenzaldehyde | N-(4-(6-amino-5-cyano-4-(4-chlorophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 95 |

| 4 | 4-Methoxybenzaldehyde | N-(4-(6-amino-5-cyano-4-(4-methoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 88 |

| 5 | 3-Nitrobenzaldehyde | N-(4-(6-amino-5-cyano-4-(3-nitrophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 85 |

Data sourced from scientific literature detailing multicomponent reactions for pyridine synthesis. nih.gov

Furthermore, the general structure of acetyl-benzenesulfonamides suggests their potential as precursors for other heterocycles like pyrazoles. acs.org The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a hydrazine (B178648) derivative. acs.orgdergipark.org.tr The acetyl group in this compound can serve as one of the carbonyl components required for this cyclocondensation reaction, leading to pyrazole-sulfonamide hybrids. dergipark.org.trnih.gov

Building Block for Complex Organic Molecules and Scaffolds

Beyond heterocycle synthesis, this compound is a valuable building block for constructing more intricate organic molecules and scaffolds. Both the acetyl group and the sulfonamide moiety can be chemically manipulated to extend the molecular framework.

The sulfonamide group itself is a robust scaffold. For instance, related N-benzyl-4-methylbenzenesulfonamides are used in the synthesis of α-amino ester derivatives. acs.org This transformation demonstrates how the sulfonamide can act as a directing or activating group, facilitating the construction of new carbon-nitrogen bonds on an adjacent carbon atom. acs.org The benzylation of primary sulfonamides is another example of how this functional group can be elaborated to build more complex structures. researchgate.net

The acetyl group provides a reactive site for a variety of carbon-carbon bond-forming reactions. It can be transformed into an enolate or enamine, which can then participate in aldol (B89426) reactions, Michael additions, or other nucleophilic attacks to build larger molecular architectures. nih.gov The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in molecules derived from benzenesulfonamides can be advantageous for creating compounds with specific physical and chemical properties. nih.gov The V-shaped conformation often adopted by N-acetylphenyl-benzenesulfonamide derivatives influences their crystal packing and intermolecular interactions, a key consideration in materials science. rsc.orgresearchgate.net

Potential in Catalyst Development (e.g., as ligands or scaffolds for catalysts)

While direct use of this compound as a catalyst is not widely documented, its structural features and those of related sulfonamides suggest significant potential in catalyst development, particularly as ligands for transition metal catalysis or as scaffolds for organocatalysts.

Sulfonamide-based molecules have been successfully employed as chiral ligands in asymmetric catalysis. nih.govnih.gov For example, sulfonamide ligands have proven effective in chromium-mediated asymmetric allylations and palladium-catalyzed asymmetric allylic aminations, achieving high yields and enantioselectivities. nih.govnih.gov The nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal center, creating a specific chiral environment that directs the outcome of a chemical reaction. researchgate.net

The aromatic ring of the benzenesulfonamide can be functionalized to append other coordinating groups, creating multidentate ligands. Palladium-catalyzed reactions have been developed for the meta-C–H arylation and alkylation of benzylsulfonamides, a process enabled by an isoquinoline (B145761) ligand. nih.gov This demonstrates that the sulfonamide scaffold is stable to and can be modified under transition metal-catalyzed conditions, opening avenues for creating novel ligand structures. nih.gov Furthermore, sulfonamide groups have been incorporated into pH-responsive polymers that support ruthenium complexes for asymmetric transfer hydrogenation, where the sulfonamide influences the catalyst's solubility and phase behavior. mdpi.com Given these precedents, this compound could be modified, for example, through the acetyl group, to create novel ligands for a variety of transition metal-catalyzed transformations. mdpi.com

Applications in Non-Pharmacological Chemical Research

In the realm of non-pharmacological chemical research, this compound and its derivatives are valuable tools for developing new synthetic methodologies and exploring fundamental chemical reactivity. The N-acylsulfonamide moiety is recognized as an important structural motif in organic synthesis due to its unique physicochemical properties and reactivity. dergipark.org.trmdpi.com

Research efforts focus on creating efficient and novel ways to construct the S(O)₂–N bond found in these compounds, such as through dual copper and visible-light-catalyzed coupling of phenylsulfinic acids and aryl azides. nih.govrsc.org The development of such methods is a key area of chemical research, aiming for milder, more efficient, and environmentally friendly synthetic routes. rsc.org

The compound serves as a model substrate in studies aimed at expanding the toolkit of organic reactions. For example, palladium-catalyzed carbonylative methods have been developed for the synthesis of N-acylsulfonamides from sulfonyl azides and electron-rich heterocycles. acs.org These studies, while focused on synthesis, provide fundamental insights into reaction mechanisms and catalyst performance. The use of N-(4-acetylphenyl)-benzenesulfonamide derivatives in multicomponent reactions to build complex molecules like pyridines is another prime example of its application in advancing synthetic chemistry. nih.gov The exploration of the reactivity of N-acyl-N-alkyl/aryl sulfonamides as cleavable electrophiles for modifying proteins in living systems also highlights its utility in chemical biology research, a non-pharmacological field. acs.org

Future Research Directions and Outlook for 4 Acetyl N Methylbenzenesulfonamide

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of sulfonamides, including 4-acetyl-N-methylbenzenesulfonamide, is a well-established area of organic chemistry. However, the future of its synthesis lies in the development of more environmentally benign and efficient methods. Traditional synthetic routes often involve the use of hazardous reagents and generate significant waste. researchgate.net The principles of green chemistry are increasingly guiding the development of new synthetic protocols.

Future research will likely focus on:

Solvent-Free and Aqueous Synthesis: Exploring reactions in water or under solvent-free conditions to reduce the reliance on volatile organic compounds. researchgate.netscilit.com Recent studies have demonstrated the feasibility of synthesizing sulfonamides in water under mild conditions, a promising avenue for greener production. researchgate.net

Catalyst-Free Methods: Investigating visible light-mediated reactions that can proceed without the need for metal catalysts, which can be both costly and environmentally problematic. nih.gov

Mechanochemistry: Utilizing mechanical force, such as ball milling, to drive chemical reactions. rsc.org This solvent-free approach offers a cost-effective and environmentally friendly alternative to traditional solution-phase synthesis. rsc.org

Flow Chemistry: Employing continuous flow reactors for the synthesis of sulfonamides. acs.org This technology allows for safer, more efficient, and easily scalable production with minimized waste. acs.org

Alternative Reagents: Identifying and utilizing less hazardous starting materials and reagents. For example, replacing sulfonyl chlorides with more benign alternatives is a key area of interest. researchgate.netorganic-chemistry.org

The following table summarizes emerging green synthesis approaches for sulfonamides:

| Approach | Key Features | Potential Advantages |

| Aqueous Synthesis | Utilizes water as the reaction solvent. | Environmentally friendly, low cost, improved safety. researchgate.netscilit.com |

| Mechanochemistry | Solvent-free reaction driven by mechanical energy. | Reduced waste, cost-effective, applicable to a wide range of substrates. rsc.org |

| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, scalability, and efficiency; waste minimization. acs.org |

| Photoredox Catalysis | Utilizes visible light to initiate chemical transformations. | Metal-free, environmentally benign, high functional group tolerance. nih.govorganic-chemistry.org |

Deeper Understanding of Structure-Function Relationships via Advanced Computational Methods

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into the relationship between a molecule's structure and its function. For this compound, advanced computational methods can elucidate its electronic properties, reactivity, and potential interactions with biological targets.

Future computational studies are expected to involve:

Density Functional Theory (DFT): This method is frequently used to simulate the electronic structure of organic compounds. nih.gov DFT can be employed to analyze the frontier molecular orbitals (FMOs) of this compound, providing information about its reactivity and electronic transitions. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.gov For this compound, molecular docking can help to identify potential biological targets and understand the binding interactions at a molecular level. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for sulfonamides, researchers can predict the activity of new derivatives and guide the design of more potent compounds.

These computational approaches will be instrumental in rationally designing new derivatives of this compound with enhanced properties for specific applications.

Investigation of Diverse Non-Clinical Biological Interactions and Mechanisms

While the clinical applications of some sulfonamides are well-documented, the broader biological activities of many derivatives, including this compound, remain largely unexplored in non-clinical settings. Future research will likely focus on a systematic investigation of its interactions with a wide range of biological systems.

Key areas of investigation include:

Enzyme Inhibition Studies: Sulfonamides are known to inhibit various enzymes. ajchem-b.com Screening this compound against a panel of enzymes could reveal novel inhibitory activities.

Antimicrobial Activity: Although resistance to older sulfonamides is a concern, novel sulfonamide derivatives continue to be explored for their antimicrobial potential, including against resistant strains like MRSA. tandfonline.com

Anticancer and Antiviral Properties: The sulfonamide scaffold is present in several anticancer and antiviral drugs. researchgate.netresearchgate.net Investigating the potential of this compound in these therapeutic areas is a logical next step.

Interaction with Biomolecules: Studying the binding of this compound to biomacromolecules like proteins and nucleic acids can provide insights into its mechanism of action and potential biological effects. nih.gov

These non-clinical investigations are crucial for identifying new potential applications for this compound and its derivatives in medicine and biotechnology.

Development of Novel Materials and Catalysts Incorporating the Sulfonamide Moiety

The unique chemical properties of the sulfonamide group make it an attractive building block for the development of new materials and catalysts. The future will see an increased focus on incorporating the this compound moiety into functional materials.

Potential research directions include:

Sulfonamide-Based Polymers and Dyestuffs: The sulfonamide group can be incorporated into polymer backbones or used as a functional group in dyes. researchgate.net These materials could have applications in textiles, electronics, and other industries. researchgate.net

Heterogeneous Catalysts: Sulfonated materials, such as sulfonated biochar, have shown promise as solid acid catalysts in various organic reactions. rsc.org Exploring the use of sulfonamide-functionalized supports could lead to the development of novel and reusable catalysts.

Photoinduced Hydrogen-Atom Transfer (HAT) Catalysts: Recent studies have shown that sulfonamides can act as efficient HAT catalysts in combination with a metal-free photoredox catalyst for C-H alkylation. acs.org This opens up new possibilities for using sulfonamides in catalysis.

Catalysts for Mercaptan Removal: Sulfonamide derivatives of cobalt phthalocyanine (B1677752) have been developed as effective catalysts for the sweetening of petroleum fractions by oxidizing mercaptans. acs.org

The development of such materials and catalysts represents a significant expansion of the potential applications of sulfonamides beyond their traditional roles.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-acetyl-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves acetylation of 4-amino-N-methylbenzenesulfonamide using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.2–1.5 equivalents of acetylating agent), and controlling temperature (60–80°C) to minimize side reactions like over-acetylation. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm acetyl group incorporation (e.g., carbonyl peak at ~200–210 ppm in ¹³C NMR) and methyl substitution on the sulfonamide nitrogen (~2.8–3.2 ppm in ¹H NMR) .

- IR : Stretching vibrations for sulfonamide (SO₂ at ~1150–1350 cm⁻¹) and acetyl (C=O at ~1680–1720 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How does the reactivity of this compound vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : The acetyl group may hydrolyze to regenerate the amine, requiring pH control (pH > 4) during storage .

- Basic Conditions : Sulfonamide deprotonation (pKa ~10–12) can enhance nucleophilicity, enabling reactions with alkyl halides or electrophiles .

- Oxidative Conditions : Stability tests (e.g., H₂O₂ or KMnO₄ exposure) show degradation pathways; monitor via UV-Vis or LC-MS to identify byproducts like sulfonic acids .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in this compound structures be resolved?

- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Address discrepancies (e.g., disordered acetyl groups) by refining occupancy factors and applying restraints to bond lengths/angles . Compare derived torsion angles and hydrogen-bonding networks (e.g., N–H···O=S interactions) with density functional theory (DFT) calculations to validate molecular geometry .

Q. What mechanistic insights explain the metal-complexation behavior of this compound?

- Methodological Answer : Coordination studies (e.g., with Cu²⁺ or Fe³⁺) reveal chelation via sulfonamide oxygen and acetyl carbonyl groups. Use UV-Vis titration to determine binding constants (e.g., Benesi-Hildebrand method) and Job’s plot for stoichiometry . X-ray crystallography or EXAFS can confirm octahedral or square-planar geometries .

Q. How can QSAR models predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Descriptor Selection : Compute electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters .

- Model Validation : Use partial least squares (PLS) regression or machine learning (e.g., Random Forest) with cross-validation (R² > 0.8).

- Applications : Predict antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) by correlating acetyl group electron-withdrawing effects with enhanced membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.